Ald-PEG3-NHBoc PEG Chain Length Differential: 12–14 Å Spacer Versus Ald-PEG2-NHBoc (9.5–11 Å) and Ald-PEG4-NHBoc (~15 Å)
Ald-PEG3-NHBoc contains three ethylene glycol repeat units (PEG3), providing an estimated end-to-end distance of 12–14 Å in aqueous solution, calculated based on a monomeric ethylene glycol unit length of ~3.5 Å with conformational averaging. Ald-PEG2-NHBoc (two repeat units) offers a shorter spacer of approximately 9.5–11 Å, while Ald-PEG4-NHBoc (four repeat units) extends to approximately 15–16.5 Å . In PROTAC ternary complex formation, linker length is a critical determinant of degradation efficiency: insufficient length prevents simultaneous engagement of both E3 ligase and target protein binding pockets; excessive length introduces conformational entropy penalties that reduce the effective concentration of the ternary complex [1].
| Evidence Dimension | PEG spacer end-to-end distance (Å) |
|---|---|
| Target Compound Data | 12–14 Å (calculated from PEG3 monomer units, ~3.5 Å per unit with aqueous conformational averaging) |
| Comparator Or Baseline | Ald-PEG2-NHBoc: 9.5–11 Å; Ald-PEG4-NHBoc: 15–16.5 Å |
| Quantified Difference | Ald-PEG3-NHBoc offers +2.5–3 Å additional reach versus PEG2 and -2.5–3 Å reduced length versus PEG4 |
| Conditions | Aqueous solution; calculated based on ethylene glycol monomer length with conformational flexibility assumptions |
Why This Matters
Selection of Ald-PEG3-NHBoc over PEG2 or PEG4 variants is warranted when the target ternary complex geometry requires a spacer of precisely 12–14 Å to optimize degradation efficiency while avoiding entropic penalties associated with longer linkers.
- [1] BOC Sciences. PEG2 confers the smallest hydration shell: two ether oxygens are sufficient to quench aggregation, but the backbone is still shorter than most ligand–ligase distances. View Source
